(2,4-dimethoxy-3-methylphenyl)boronic acid
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Overview
Description
(2,4-Dimethoxy-3-methylphenyl)boronic acid is a boronic acid derivative characterized by the presence of two methoxy groups and one methyl group on the phenyl ring. This compound is notable for its utility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction.
Synthetic Routes and Reaction Conditions:
Boronic Ester Formation: The compound can be synthesized by reacting phenylboronic acid with dimethyl sulfate under basic conditions.
Suzuki-Miyaura Coupling: This method involves the reaction of this compound with aryl halides in the presence of a palladium catalyst and a base.
Industrial Production Methods:
Large-Scale Synthesis: Industrial production typically involves the use of continuous flow reactors to ensure consistent quality and yield.
Purification: The compound is purified using recrystallization or column chromatography to achieve high purity levels.
Types of Reactions:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between this compound and aryl halides.
Oxidation: The compound can undergo oxidation to form the corresponding phenol derivative.
Substitution Reactions: It can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., sodium carbonate), and solvents (e.g., toluene).
Oxidation: Oxidizing agents like potassium permanganate or chromyl chloride.
Substitution Reactions: Nitric acid for nitration and halogens (e.g., bromine) for halogenation.
Major Products Formed:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: (2,4-Dimethoxy-3-methylphenol).
Substitution Reactions: Nitro derivatives and halogenated compounds.
Scientific Research Applications
(2,4-Dimethoxy-3-methylphenyl)boronic acid is widely used in scientific research due to its versatility:
Chemistry: It is a key reagent in cross-coupling reactions, enabling the synthesis of complex organic molecules.
Biology: It is used in the development of bioactive compounds and probes for biological studies.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals and drug candidates.
Industry: It is employed in the production of materials and chemicals with specific properties.
Mechanism of Action
The compound exerts its effects primarily through its participation in cross-coupling reactions. The mechanism involves the formation of a palladium complex, followed by oxidative addition, transmetalation, and reductive elimination steps. The molecular targets and pathways involved are typically related to the formation of carbon-carbon bonds and the synthesis of biologically active compounds.
Comparison with Similar Compounds
Phenylboronic Acid: Lacks methoxy and methyl groups.
3-Methylphenylboronic Acid: Lacks methoxy groups.
2,4-Dimethoxyphenylboronic Acid: Lacks the methyl group.
Uniqueness: (2,4-Dimethoxy-3-methylphenyl)boronic acid is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and stability. This combination of substituents makes it particularly useful in specific cross-coupling reactions and other synthetic applications.
Properties
CAS No. |
750586-15-3 |
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Molecular Formula |
C9H13BO4 |
Molecular Weight |
196.01 g/mol |
IUPAC Name |
(2,4-dimethoxy-3-methylphenyl)boronic acid |
InChI |
InChI=1S/C9H13BO4/c1-6-8(13-2)5-4-7(10(11)12)9(6)14-3/h4-5,11-12H,1-3H3 |
InChI Key |
GANVGNZHKDWRKN-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=C(C=C1)OC)C)OC)(O)O |
Purity |
95 |
Origin of Product |
United States |
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